molecular formula C16H24N2O4 B2828402 N1-(2,2-diethoxyethyl)-N2-(3,5-dimethylphenyl)oxalamide CAS No. 898349-26-3

N1-(2,2-diethoxyethyl)-N2-(3,5-dimethylphenyl)oxalamide

Cat. No.: B2828402
CAS No.: 898349-26-3
M. Wt: 308.378
InChI Key: BTOYISPHNAQVQK-UHFFFAOYSA-N
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Description

N1-(2,2-Diethoxyethyl)-N2-(3,5-Dimethylphenyl)oxalamide is an oxalamide derivative characterized by a central oxalyl bridge linking two distinct substituents: a 2,2-diethoxyethyl group at the N1 position and a 3,5-dimethylphenyl group at the N2 position. Its synthesis involves a two-step process:

Preparation of N-(2,2-Diethoxyethyl)oxamic Acid Ethyl Ester: Oxalic acid diethyl ester reacts with 2,2-diethoxyethylamine under reflux conditions to form this intermediate .

Cyclization: The intermediate undergoes cyclization using concentrated hydrochloric acid, yielding the final oxalamide derivative. This method emphasizes the role of diethoxyethyl groups in stabilizing intermediates during synthesis .

Properties

IUPAC Name

N-(2,2-diethoxyethyl)-N'-(3,5-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-5-21-14(22-6-2)10-17-15(19)16(20)18-13-8-11(3)7-12(4)9-13/h7-9,14H,5-6,10H2,1-4H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOYISPHNAQVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C(=O)NC1=CC(=CC(=C1)C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-diethoxyethyl)-N’-(3,5-dimethylphenyl)oxamide typically involves the reaction of oxalic acid derivatives with appropriate amines. One possible synthetic route could be:

    Starting Materials: Oxalic acid diethyl ester and 3,5-dimethylaniline.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.

    Procedure: The oxalic acid diethyl ester is reacted with 3,5-dimethylaniline in the presence of a base such as triethylamine to form the desired oxamide.

Industrial Production Methods

Industrial production methods for such compounds would typically involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-diethoxyethyl)-N’-(3,5-dimethylphenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxamide to amines or other reduced forms.

    Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique chemical structure.

    Industry: Applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,2-diethoxyethyl)-N’-(3,5-dimethylphenyl)oxamide would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Yield: The low yield (12%) of the quinoline-containing analog () contrasts sharply with the 73% yield of the dichlorophenyl analog (). This suggests that bulky N2 groups (e.g., quinoline) introduce steric challenges during synthesis, whereas smaller substituents (e.g., methoxyphenethyl) improve reaction efficiency .
  • Electronic and Hydrophobic Properties : The 3,5-dimethylphenyl group enhances hydrophobicity compared to halogenated (e.g., 3,5-dichlorophenyl) or methoxy-substituted analogs. This may influence solubility and membrane permeability in biological systems .

Substituent Effects on Physical and Crystallographic Properties

highlights the role of aromatic substituents in dictating crystal packing. For example:

  • π-Stacking and Hydrogen Bonding : Compounds with electron-withdrawing groups (e.g., trifluoromethyl) favor N···H–C and F···H–C interactions, while electron-donating groups (e.g., methyl) promote π-stacking .
  • Implications for the Target Compound : The 3,5-dimethylphenyl group in N1-(2,2-diethoxyethyl)-N2-(3,5-dimethylphenyl)oxalamide likely facilitates face-to-face π-stacking due to its planar, electron-rich aromatic ring. This could enhance crystallinity compared to halogenated analogs .

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